

# physicochemical properties of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Cat. No.: B1356203

[Get Quote](#)

## An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

**3-(4-Fluorophenyl)isoxazole-5-carbaldehyde** is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its structural arrangement, featuring a metabolically robust isoxazole core, a strategically placed fluorophenyl moiety, and a versatile carbaldehyde functional group, positions it as a high-value intermediate for the synthesis of novel therapeutic agents. The fluorine substituent is known to modulate electronic properties, enhance binding affinity, and improve metabolic stability, making this scaffold particularly attractive for drug design. This guide provides a comprehensive examination of the molecule's essential physicochemical properties, offering a blend of established data and field-proven experimental methodologies. The content is designed to equip researchers with the foundational knowledge required for its effective handling, reaction optimization, and rational incorporation into drug discovery pipelines.

## Strategic Importance in Medicinal Chemistry

The isoxazole heterocycle is considered a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its ability to act as a bioisostere for other functional

groups, engage in hydrogen bonding, and maintain metabolic stability makes it a cornerstone of modern drug design. The aldehyde at the 5-position of **3-(4-Fluorophenyl)isoxazole-5-carbaldehyde** serves as a versatile synthetic handle, allowing for a multitude of chemical transformations to build molecular complexity and explore diverse chemical space. This guide aims to provide the critical physicochemical data and procedural insights necessary to fully leverage the potential of this valuable compound.

## Core Molecular Profile

A precise understanding of a compound's fundamental identifiers is the bedrock of all subsequent research and development activities. The core properties of **3-(4-Fluorophenyl)isoxazole-5-carbaldehyde** are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>6</sub> FNO <sub>2</sub>	[1]
Molecular Weight	191.16 g/mol	[1]
Physical Form	Solid	[1]
CAS Number	181431-15-8	
Canonical SMILES	<chem>O=C([H])C1=CC(C2=CC=C(F)C=C2)=NO1</chem>	[1]
InChI Key	AHJLKEQSLHUIPB-UHFFFAOYSA-N	[1]

## Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for verifying the structural integrity and purity of a compound. While specific spectra for this exact compound are not publicly available, its features can be reliably predicted based on well-established principles and data from closely related analogues.[2][3][4][5]

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to exhibit distinct signals. The aldehydic proton (CHO) will appear as a singlet significantly downfield, typically in the δ 9.5-10.5 ppm region. A singlet corresponding to the C4-proton of the isoxazole ring should be observed

around  $\delta$  6.5-7.5 ppm. The four aromatic protons of the 4-fluorophenyl ring will present as two multiplets in the  $\delta$  7.0-8.0 ppm range, characteristic of a para-substituted system with additional fluorine coupling.

- $^{13}\text{C}$  NMR: The carbon spectrum will be defined by the highly deshielded aldehyde carbon, resonating near  $\delta$  180-190 ppm. The ten unique carbon atoms of the molecule will each produce a distinct signal, with those of the fluorophenyl ring showing characteristic C-F coupling constants.
- Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight with a prominent molecular ion peak  $[\text{M}+\text{H}]^+$  at  $m/z$  192.0455, corresponding to the exact mass of the protonated species.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, sharp carbonyl (C=O) stretching vibration from the aldehyde at approximately  $1700\text{-}1720\text{ cm}^{-1}$ . Additional key signals include C=N stretching of the isoxazole ring around  $1600\text{ cm}^{-1}$  and C-F stretching in the  $1250\text{-}1000\text{ cm}^{-1}$  region.

## Key Physicochemical Parameters for Drug Development

### Solubility

Solubility profoundly impacts reaction kinetics, purification strategies, and, critically, the bioavailability of a potential drug candidate.

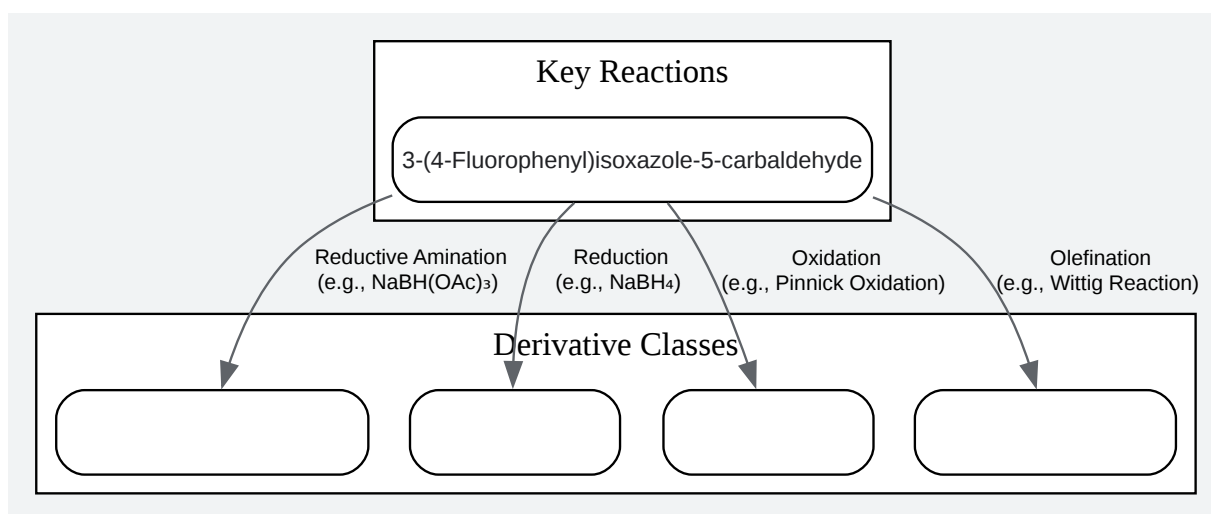
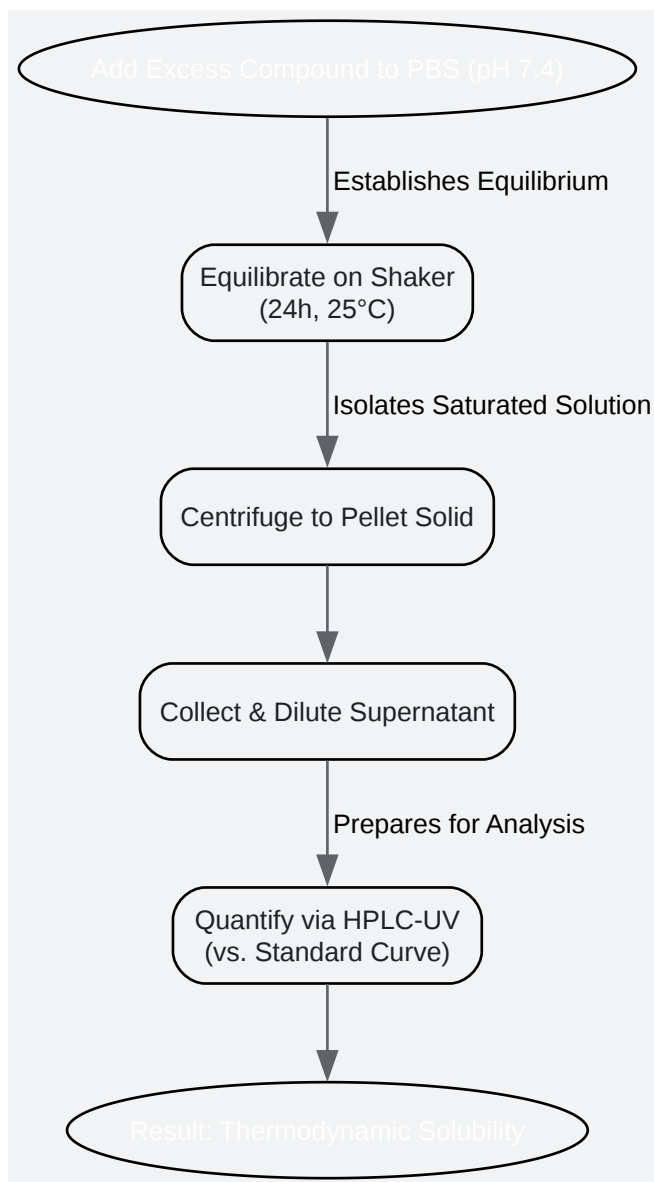
- Aqueous Solubility: The molecule is predicted to have low aqueous solubility. The dominant hydrophobic character of the fluorophenyl ring and the largely nonpolar isoxazole core outweighs the modest hydrophilic contribution of the aldehyde group.
- Organic Solubility: It is expected to be readily soluble in common laboratory organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone, facilitating its use in synthetic chemistry.

## Protocol: Equilibrium Shake-Flask Solubility Assay

This protocol provides a robust, self-validating system for determining aqueous solubility.

- **Preparation:** Add an excess amount of solid **3-(4-Fluorophenyl)isoxazole-5-carbaldehyde** to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial to create a slurry.
- **Equilibration:** Seal the vial and agitate it on an orbital shaker at a controlled temperature (e.g., 25°C) for 24 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.
- **Phase Separation:** Transfer the slurry to a centrifuge tube and spin at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
- **Sample Dilution:** Carefully remove a precise aliquot of the clear supernatant, avoiding any particulate matter. Dilute this sample with a suitable mobile phase (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical instrument.
- **Quantification:** Analyze the diluted sample via a validated HPLC-UV method against a standard curve prepared from known concentrations of the compound. The resulting concentration is the thermodynamic solubility.

## Workflow: Shake-Flask Solubility Determination



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. journalajocs.com [journalajocs.com]
- To cite this document: BenchChem. [physicochemical properties of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1356203#physicochemical-properties-of-3-4-fluorophenyl-isoxazole-5-carbaldehyde]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)